molecular formula C22H20N2O4S B2608679 2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide CAS No. 878060-82-3

2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide

Cat. No.: B2608679
CAS No.: 878060-82-3
M. Wt: 408.47
InChI Key: LIZMJOWNMJBYRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide”, indole derivatives have been synthesized through various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study conducted by Fahim & Ismael (2019) investigated the synthesis of novel sulphonamide derivatives, including the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles. These compounds exhibited good antimicrobial activity, highlighting their potential application in developing new antimicrobial agents.

Anti-inflammatory and Molecular Docking Analysis

Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains COX-1 and 2. This work Al-Ostoot et al. (2020) demonstrates the compound's potential in the design of anti-inflammatory drugs.

Antimalarial and COVID-19 Drug Potential

Fahim and Ismael (2021) explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, also assessing their ADMET properties and molecular docking against COVID-19 targets. Their study Fahim & Ismael (2021) found significant antimalarial activity and theoretical affinity against SARS-CoV-2 proteins, indicating potential applications in COVID-19 therapeutics.

Structural and Molecular Analysis

The synthesis and crystal structure of a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, was reported by Ismailova et al. (2014). This work Ismailova et al. (2014) focused on the compound's crystal structure, providing insights into its molecular interactions and potential as a lead compound for further biological applications.

Enzyme Inhibition Studies

A series of N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Khalid et al. (2014) found that most compounds showed promising activity, suggesting their potential in designing enzyme inhibitors Khalid et al. (2014).

Mechanism of Action

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMJOWNMJBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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